4-(N-Boc-aminomethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives can be complex and often involves multiple steps, including protection/deprotection strategies, reductive alkylation, and various substitution reactions. For example, the synthesis of dendritic melamine-based compounds incorporating aniline derivatives as peripheral units involves SN2-Ar aminations and Williamson etherifications . Similarly, the synthesis of a key intermediate for the CCR5 antagonist TAK-779 involves reductive alkylation followed by alkylation with a nitrobenzyl bromide and subsequent reduction .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their physical and chemical properties. Quantum mechanical studies, such as those performed on 4-[(4-aminobenzene)sulfonyl] aniline, provide insights into the equilibrium geometry, vibrational frequencies, and electronic properties of these compounds . The molecular structure can also influence the self-assembly and self-organization of dendritic compounds in solution and the solid state .
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions, including those that lead to the formation of polymers or organometallic complexes. For instance, poly(aniline-co-3-amino-4-hydroxybenzoic acid) is synthesized using cyclic voltammetry, demonstrating the reactivity of aniline derivatives under electrochemical conditions . The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl results in cyclometalation and imidoyl complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure and substituents. Spectroscopic methods, such as FT-IR, FT-Raman, NMR, and UV-vis, are used to study these properties . The presence of functional groups, such as nitro, amino, or boryl groups, can significantly affect the dipole moment, hyperpolarizability, and electronic properties of the compounds . The photophysical properties, including luminescence and the ability to form nano-aggregates, are also important characteristics of these compounds .
Scientific Research Applications
Protein Microsequencing
4-(N-Boc-aminomethyl)aniline has been used in protein microsequencing. It's a part of a novel class of isothiocyanates for sequencing polypeptides, where it improves the detectability of amino acids during the sequencing process. This is achieved by generating a primary amine that is available for fluorescent labeling, enhancing the sensitivity of detection methods (L'italien & Kent, 1984).
Synthesis of Heterocyclic Compounds
The compound is integral in the synthesis of complex heterocyclic compounds. For example, it is used in the synthesis of 4-trifluoromethyl-2-quinolinones, which can have various substituents, providing a convenient and expedient method for producing these compounds (Leroux, Lefebvre & Schlosser, 2006).
Mimicking γ-Turns in Peptides
This compound is also used in synthesizing benzodiazepinones and pyrrolobenzodiazepinones to investigate γ-turn mimics in peptides. Such studies are crucial for understanding peptide structures and functions (Doerr & Lubell, 2015).
Development of Conducting Polymers
4-(N-Boc-aminomethyl)aniline plays a role in the preparation of water-soluble conducting polymers. It is used to create densely grafted polymers with varied properties, contributing to advancements in materials science, particularly in the field of conductive materials (Hua & Ruckenstein, 2005).
Synthesis of Dendritic Melamines
The compound is used in synthesizing dendritic melamines, which are crucial for understanding the behavior of complex molecules in solutions and solid states, leading to potential applications in materials science and nanotechnology (Sacalis et al., 2019).
Catalysis and Chemical Transformations
It is also involved in various catalysis and chemical transformation processes, such as the carbamate conversion of protected guanidines, indicating its versatility in organic synthesis (Rahman et al., 2021).
Photophysical Property Studies
This chemical plays a role in studying the photophysical properties of certain compounds. Understanding these properties is essential for the development of new materials with specific light-absorption or emission characteristics (Sudhakar, Mukherjee & Thilagar, 2013).
Synthesis of Ionic Liquids
4-(N-Boc-aminomethyl)aniline is used in synthesizing ionic liquids for catalyzing various chemical reactions, illustrating its role in green chemistry and sustainable processes (Chinnappan, La & Kim, 2013).
Heterocycle and Tryptamine Construction
It is also used in constructing novel heterocycles and tryptamines, contributing to the field of medicinal chemistry and drug development (Nicolaou et al., 2009).
Chemoselective Deacetylation
The compound is involved in experiments like chemoselective deacetylation, which is crucial in selective chemical synthesis and pharmaceutical research (Sultane, Mete & Bhat, 2014).
Metal-Organic Frameworks
It's used in the creation of metal-organic frameworks for sensitive detection of biomarkers, highlighting its importance in analytical chemistry and diagnostics (Jin & Yan, 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Boc-aminomethyl)aniline | |
CAS RN |
94838-55-8 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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